Propan-2-yl (3,4-diethoxy-5-propylphenyl)carbamate
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Overview
Description
Propan-2-yl (3,4-diethoxy-5-propylphenyl)carbamate is a synthetic organic compound known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique chemical structure, which includes a carbamate group attached to a phenyl ring substituted with diethoxy and propyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl (3,4-diethoxy-5-propylphenyl)carbamate typically involves the reaction of 3,4-diethoxy-5-propylphenol with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
- Dissolve 3,4-diethoxy-5-propylphenol in anhydrous dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add isopropyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product using an organic solvent.
- Purify the product by column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl (3,4-diethoxy-5-propylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form quinones.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenyl carbamates.
Scientific Research Applications
Propan-2-yl (3,4-diethoxy-5-propylphenyl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Propan-2-yl (3,4-diethoxy-5-propylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt various biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Chlorpropham: A carbamate ester used as a plant growth regulator and herbicide.
Isopropyl N-phenylcarbamate: Another carbamate compound with similar structural features.
Uniqueness
Propan-2-yl (3,4-diethoxy-5-propylphenyl)carbamate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of diethoxy and propyl groups enhances its lipophilicity and potential interactions with biological targets, setting it apart from other carbamate compounds.
Properties
CAS No. |
84972-07-6 |
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Molecular Formula |
C17H27NO4 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
propan-2-yl N-(3,4-diethoxy-5-propylphenyl)carbamate |
InChI |
InChI=1S/C17H27NO4/c1-6-9-13-10-14(18-17(19)22-12(4)5)11-15(20-7-2)16(13)21-8-3/h10-12H,6-9H2,1-5H3,(H,18,19) |
InChI Key |
YFVVFUDQIWYPFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=CC(=C1)NC(=O)OC(C)C)OCC)OCC |
Origin of Product |
United States |
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